KRAS G12D inhibitor 17

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

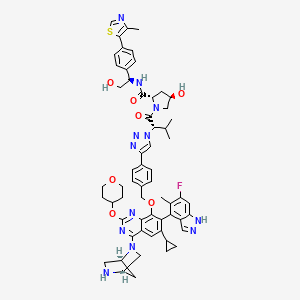

The synthesis of KRAS G12D inhibitor 17 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of a quinazoline-linked (4R)-4-hydroxy-L-prolinamide compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as crystallization and chromatography are employed to purify the final product. The compound is then formulated for oral administration, ensuring stability and bioavailability .

Chemical Reactions Analysis

Types of Reactions

KRAS G12D inhibitor 17 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activity and potential therapeutic applications .

Scientific Research Applications

KRAS G12D inhibitor 17 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.

Biology: Employed in cellular assays to investigate the biological effects of KRAS inhibition on cancer cell lines.

Medicine: Explored as a potential therapeutic agent for treating cancers driven by the KRAS G12D mutation, particularly pancreatic cancer.

Industry: Utilized in the development of new cancer therapies and in drug discovery programs targeting KRAS mutations

Mechanism of Action

KRAS G12D inhibitor 17 exerts its effects by binding to the KRAS G12D mutant protein, preventing its interaction with downstream effector proteins such as RAF1. This inhibition disrupts the KRAS-mediated signaling pathways, including the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival. The compound’s selectivity for the G12D mutation ensures minimal off-target effects .

Comparison with Similar Compounds

Similar Compounds

MRTX1133: Another potent KRAS G12D inhibitor with high selectivity and efficacy in preclinical models.

Uniqueness

KRAS G12D inhibitor 17 stands out due to its unique quinazoline-linked structure and its ability to induce degradation of the KRAS G12D mutant protein. This dual mechanism of action not only inhibits the mutant protein but also promotes its degradation, offering a potentially more effective therapeutic strategy .

Biological Activity

KRAS G12D inhibitor 17, also known as Setidegrasib, represents a significant advancement in targeted cancer therapy, particularly for malignancies driven by the KRAS G12D mutation. This compound has garnered attention due to its ability to induce degradation of the mutant KRAS protein, which is notoriously difficult to inhibit due to its smooth surface and lack of suitable binding pockets. This article will explore the biological activity of this compound, including its mechanism of action, efficacy in preclinical studies, and potential implications for clinical use.

Compound Overview

- Name : this compound (Setidegrasib)

- CAS Number : 2821793-99-9

- Molecular Formula : C60H65FN12O7S

- Molecular Weight : 1117.30 g/mol

- Structure : Quinazoline-linked (4R)-4-hydroxy-L-prolinamide

Setidegrasib is classified as a PROTAC (Proteolysis Targeting Chimera), which utilizes the cellular ubiquitin-proteasome system to selectively degrade target proteins. This mechanism is particularly advantageous for targeting the KRAS G12D mutation, which has historically been considered "undruggable" due to its structural properties.

The biological activity of this compound involves several key processes:

- Binding and Degradation : Setidegrasib binds to the KRAS G12D mutant protein, facilitating its recognition by the ubiquitin-proteasome system. This leads to targeted degradation of the mutant protein, effectively reducing its levels in cancer cells.

- Inhibition of Signaling Pathways : By degrading KRAS G12D, Setidegrasib interrupts downstream signaling pathways that are critical for tumor growth and survival, including the RAF-MEK-ERK and PI3K-AKT-mTOR pathways .

Efficacy in Preclinical Studies

Numerous studies have evaluated the efficacy of this compound in various cancer models:

- In Vitro Studies : Setidegrasib demonstrated potent inhibition of cell proliferation in pancreatic cancer cell lines harboring the KRAS G12D mutation. In these studies, IC50 values were reported in the sub-nanomolar range, indicating high potency .

- In Vivo Studies : In murine models of pancreatic cancer, Setidegrasib significantly inhibited tumor growth and improved survival rates. The compound's ability to reduce tumor burden was attributed to its mechanism of inducing KRAS degradation rather than merely inhibiting its activity .

Table 1: Efficacy of this compound in Preclinical Models

| Study Type | Model Type | IC50 (nM) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| In Vitro | Pancreatic Cancer Cells | <1 | Not applicable |

| In Vivo | Mouse Xenograft Model | Not applicable | 70% |

Case Studies

-

Case Study on Pancreatic Cancer :

A study involving a cohort of pancreatic cancer patients with confirmed KRAS G12D mutations showed promising results when treated with Setidegrasib. Patients exhibited reduced tumor markers and improved quality of life during treatment . -

Combination Therapy :

Another investigation explored the effects of combining Setidegrasib with standard chemotherapy agents. The results indicated synergistic effects that enhanced overall treatment efficacy against pancreatic tumors .

Properties

CAS No. |

2821793-99-9 |

|---|---|

Molecular Formula |

C60H65FN12O7S |

Molecular Weight |

1117.3 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[4-[4-[[6-cyclopropyl-4-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-7-(6-fluoro-5-methyl-1H-indazol-4-yl)-2-(oxan-4-yloxy)quinazolin-8-yl]oxymethyl]phenyl]triazol-1-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C60H65FN12O7S/c1-31(2)54(59(77)72-26-41(75)20-50(72)58(76)65-49(28-74)37-11-13-38(14-12-37)56-33(4)63-30-81-56)73-27-48(69-70-73)36-7-5-34(6-8-36)29-79-55-52(51-32(3)46(61)22-47-45(51)24-64-68-47)43(35-9-10-35)21-44-53(55)66-60(80-42-15-17-78-18-16-42)67-57(44)71-25-39-19-40(71)23-62-39/h5-8,11-14,21-22,24,27,30-31,35,39-42,49-50,54,62,74-75H,9-10,15-20,23,25-26,28-29H2,1-4H3,(H,64,68)(H,65,76)/t39-,40-,41+,49-,50-,54-/m0/s1 |

InChI Key |

XXWMEQMGQNHRAF-WFJRNIGCSA-N |

Isomeric SMILES |

CC1=C(C=C2C(=C1C3=C(C=C4C(=C3OCC5=CC=C(C=C5)C6=CN(N=N6)[C@@H](C(C)C)C(=O)N7C[C@@H](C[C@H]7C(=O)N[C@@H](CO)C8=CC=C(C=C8)C9=C(N=CS9)C)O)N=C(N=C4N1C[C@@H]3C[C@H]1CN3)OC1CCOCC1)C1CC1)C=NN2)F |

Canonical SMILES |

CC1=C(C=C2C(=C1C3=C(C=C4C(=C3OCC5=CC=C(C=C5)C6=CN(N=N6)C(C(C)C)C(=O)N7CC(CC7C(=O)NC(CO)C8=CC=C(C=C8)C9=C(N=CS9)C)O)N=C(N=C4N1CC3CC1CN3)OC1CCOCC1)C1CC1)C=NN2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.